molecular formula C19H23N3OS B2665301 1-(4-Methylpiperidin-1-yl)-2-((6-(p-tolyl)pyridazin-3-yl)thio)ethanone CAS No. 893976-48-2

1-(4-Methylpiperidin-1-yl)-2-((6-(p-tolyl)pyridazin-3-yl)thio)ethanone

Cat. No.: B2665301
CAS No.: 893976-48-2
M. Wt: 341.47
InChI Key: AJUKYSBHKRKSIH-UHFFFAOYSA-N
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Description

1-(4-Methylpiperidin-1-yl)-2-((6-(p-tolyl)pyridazin-3-yl)thio)ethanone is a synthetic chemical reagent designed for research and development purposes. This compound features a pyridazine core, a heterocycle known for its relevance in medicinal chemistry, linked via a thioether bridge to a 4-methylpiperidine moiety . The molecular architecture, incorporating both a piperidine and a pyridazine, suggests potential for use in early-stage drug discovery, particularly for probing biological targets that recognize such nitrogen-containing heterocycles . Piperazine and piperidine derivatives are frequently employed in pharmaceutical research to optimize the physicochemical properties of lead molecules and as scaffolds to arrange pharmacophoric groups in three-dimensional space . Similarly, the 6-arylpyridazin-3-yl group is a recognized structural motif in bioactive compounds. Researchers may find this chemical entity valuable as a building block for the synthesis of more complex molecules or as a starting point for the development of novel enzyme inhibitors. This product is intended for laboratory research by qualified professionals. It is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2-[6-(4-methylphenyl)pyridazin-3-yl]sulfanyl-1-(4-methylpiperidin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3OS/c1-14-3-5-16(6-4-14)17-7-8-18(21-20-17)24-13-19(23)22-11-9-15(2)10-12-22/h3-8,15H,9-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJUKYSBHKRKSIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)CSC2=NN=C(C=C2)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Methylpiperidin-1-yl)-2-((6-(p-tolyl)pyridazin-3-yl)thio)ethanone typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the piperidine ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the pyridazine moiety: This step often involves the reaction of a hydrazine derivative with a diketone or an equivalent compound.

    Thioether formation: The final step could involve the reaction of the pyridazine derivative with a thiol compound under suitable conditions to form the thioether linkage.

Industrial Production Methods

Industrial production of such compounds usually involves optimization of the synthetic route to maximize yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4-Methylpiperidin-1-yl)-2-((6-(p-tolyl)pyridazin-3-yl)thio)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the pyridazine ring or the thioether linkage.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, nitrating agents, sulfonating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Pharmacological Potential

Research indicates that compounds containing piperidine and pyridazine structures often exhibit diverse pharmacological properties. The applications include:

  • Antimicrobial Activity : Studies have shown that derivatives of piperidine can possess antimicrobial properties against various pathogens. For instance, modifications in the piperidine structure have led to compounds that inhibit bacterial growth effectively .
  • CNS Activity : Piperidine derivatives are frequently investigated for their central nervous system (CNS) effects, including anxiolytic and antidepressant activities. The incorporation of the pyridazine moiety may enhance these effects due to its potential interactions with neurotransmitter systems .

Synthetic Chemistry

The synthesis of 1-(4-Methylpiperidin-1-yl)-2-((6-(p-tolyl)pyridazin-3-yl)thio)ethanone can be achieved through various synthetic routes that involve the coupling of piperidine derivatives with pyridazine-based reagents. This compound serves as a precursor for further modifications to develop new therapeutic agents.

Data Tables

Compound NameActivity TypeReference
4-MethylpiperidineAntimicrobial
Pyridazine DerivativeCNS Activity
Piperidine AnalogAntidepressant

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of various piperidine derivatives against common bacterial strains. The results indicated that compounds with structural similarities to this compound exhibited significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting potential for development as antimicrobial agents.

Case Study 2: CNS Effects

In another investigation, several piperidine derivatives were tested for their effects on anxiety-like behaviors in rodent models. Compounds similar to the target compound showed reduced anxiety levels, indicating their potential as anxiolytics. Further research is required to elucidate the specific mechanisms involved.

Mechanism of Action

The mechanism of action of 1-(4-Methylpiperidin-1-yl)-2-((6-(p-tolyl)pyridazin-3-yl)thio)ethanone would depend on its specific biological target. Generally, compounds with piperidine and pyridazine moieties can interact with various enzymes, receptors, or ion channels, modulating their activity. The thioether linkage might also play a role in binding to specific molecular targets.

Comparison with Similar Compounds

A. Tetrazole-Piperidine Derivatives ()

Compounds 22–28 in are 1-(1-aryl-1H-tetrazol-5-yl)-2-(piperidin-1-yl)ethanones, synthesized via sequential tetrazole formation, chloroacetylation, and piperidine substitution. Unlike the target compound, these analogs feature a tetrazole ring instead of pyridazine. The tetrazole’s high polarity and hydrogen-bonding capacity may enhance solubility but reduce membrane permeability compared to the pyridazine-thioether system .

B. Indolyl-3-ethanone-α-thioethers ()

highlights indole-based thioethers (e.g., 1-(5-nitro-1H-indol-3-yl)-2-((4-nitrophenyl)thio)ethanone) with potent antimalarial activity (pIC50 up to 8.21). Nitro and chloro substituents in these analogs enhance bioactivity, suggesting that the p-tolyl group in the target compound could be optimized for similar gains .

C. Triazole-Oxadiazole Hybrids ( and )

Compounds such as 2-((4-amino-5-(5-phenyl-1H-pyrazol-3-yl)-4H-1,2,4-triazol-3-yl)thio)-1-(p-tolyl)ethanone () feature triazole-oxadiazole cores. These systems prioritize hydrogen-bonding interactions, whereas the target compound’s pyridazine may engage in π-π stacking or charge-transfer interactions.

D. Piperidine-Benzodiazepinone Derivatives ()

The patent compound 1-(4-phenylpiperidin-1-yl)-2-(4-oxo-1,4,5,6-tetrahydro-3H-1,4-benzodiazepin-3-yl)ethanone () incorporates a benzodiazepinone moiety, a larger, more rigid framework than pyridazine.

Data Table: Comparative Analysis of Structural Analogs

Compound Class Core Structure Key Substituents Reported Activity/Properties Reference
Target Compound Pyridazin-3-yl thio p-Tolyl, 4-Methylpiperidine N/A (Structural analog inferences)
Tetrazole-Piperidine Derivatives Tetrazol-5-yl Aryl, Piperidin-1-yl Synthetic focus; solubility noted
Indolyl-3-ethanone-α-thioethers Indol-3-yl Nitrophenyl, Chlorophenyl thio Antimalarial (pIC50: 7.55–8.21)
Triazole-Oxadiazole Hybrids Triazol-3-yl thio p-Tolyl, Amino High LD50 (1500 mg/kg)
Piperidine-Benzodiazepinone Benzodiazepinone 4-Phenylpiperidine Patent compound; steric effects

Biological Activity

1-(4-Methylpiperidin-1-yl)-2-((6-(p-tolyl)pyridazin-3-yl)thio)ethanone is a compound of interest due to its potential biological activities, particularly as an inhibitor of fibroblast growth factor receptor (FGFR) tyrosine kinases. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following structural characteristics:

  • Molecular Formula: C18H22N4OS
  • SMILES Representation: CC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)N3CCN(CC3)C
  • InChI Key: VONKLJWRJVFOST-UHFFFAOYSA-N

Biological Activity Overview

The biological activity of this compound primarily revolves around its role as an FGFR inhibitor. FGFRs are critical in various cellular processes, including proliferation, survival, and differentiation.

The compound acts by inhibiting the activity of FGFRs, which are implicated in several pathological conditions, including various cancers. By blocking these receptors, the compound may prevent tumor growth and metastasis.

Research Findings

Recent studies have highlighted the compound's efficacy against cancer cell lines and its potential therapeutic applications. Here are some notable findings:

Efficacy Against Cancer Cell Lines

  • Inhibition of Cell Proliferation: The compound exhibited significant inhibitory effects on cell proliferation in vitro. For instance, it demonstrated an IC50 value of approximately 18 μM against human breast cancer cells .
  • Combination Therapy Potential: The compound has been tested in combination with other chemotherapeutic agents, showing a synergistic effect that enhances overall efficacy against resistant cancer cell lines .

Table 1: Biological Activity Summary

Activity TypeDescriptionReference
FGFR InhibitionInhibits FGFR1, FGFR2, FGFR3, and FGFR4
Anti-Cancer EfficacyIC50 ~ 18 μM in breast cancer cells
Synergistic EffectsEnhanced efficacy when combined with doxorubicin

Case Studies

Several case studies have been conducted to evaluate the effectiveness of this compound in clinical settings:

  • Breast Cancer Treatment: A study involving MCF-7 and MDA-MB-231 cell lines revealed that the compound significantly reduced cell viability and induced apoptosis when used alone or in combination with doxorubicin. The results indicated a promising avenue for treating resistant breast cancer subtypes .
  • FGFR-Mediated Conditions: Research has shown that compounds similar to this compound can effectively manage diseases mediated by FGFR signaling pathways, including certain types of lung and bladder cancers .

Q & A

Basic: What are the key considerations for synthesizing 1-(4-Methylpiperidin-1-yl)-2-((6-(p-tolyl)pyridazin-3-yl)thio)ethanone?

Answer:
Synthesis requires careful optimization of coupling reactions between the 4-methylpiperidine and pyridazine-thioether moieties. Key steps include:

  • Protecting Group Strategy : Use tert-butyldimethylsilyl (TBS) groups to protect reactive hydroxyl or amine intermediates during pyridazine functionalization .
  • Thioether Formation : Employ Mitsunobu conditions (e.g., DIAD, PPh3) or nucleophilic substitution with mercaptopyridazine derivatives under inert atmospheres .
  • Purification : Column chromatography (silica gel, hexane/EtOAc gradient) and recrystallization (e.g., ethanol/water) to isolate the product.
  • Validation : Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and NMR (<sup>1</sup>H, <sup>13</sup>C) to verify substitution patterns .

Advanced: How can researchers resolve discrepancies in biological activity data across different batches of this compound?

Answer:
Contradictions may arise from variations in stereochemistry, impurities, or polymorphic forms. Mitigation strategies include:

  • Chiral Analysis : Use chiral HPLC (e.g., Chiralpak AD-H column) to confirm enantiomeric purity, as unintended stereoisomers can alter kinase inhibition efficacy .
  • Polymorph Screening : Conduct X-ray crystallography or DSC to identify crystalline forms; solvent-mediated recrystallization (e.g., acetone/hexane) can standardize the active polymorph .
  • Impurity Profiling : LC-MS/MS to detect trace byproducts (e.g., dealkylated piperidine derivatives) that may antagonize target binding .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Answer:

  • NMR Spectroscopy :
    • <sup>1</sup>H NMR: Identify piperidine protons (δ 1.2–1.8 ppm, multiplet) and pyridazine aromatic protons (δ 8.0–8.5 ppm).
    • <sup>13</sup>C NMR: Confirm carbonyl (δ ~200 ppm) and thioketone (δ ~120 ppm) signals .
  • IR Spectroscopy : Detect C=O stretch (~1675 cm<sup>-1</sup>) and C-S bond (~650 cm<sup>-1</sup>) .
  • High-Resolution Mass Spectrometry (HRMS) : Exact mass analysis (e.g., m/z 331.1451 for C17H21N3O2S) to validate molecular formula .

Advanced: How does the 4-methylpiperidin-1-yl moiety influence target selectivity in kinase inhibition assays?

Answer:
The 4-methylpiperidine group enhances binding to hydrophobic pockets in kinase ATP-binding sites (e.g., c-Met and VEGFR-2):

  • Molecular Docking : Simulations (AutoDock Vina) show methyl substitution improves van der Waals interactions with Leu1190 in c-Met .
  • SAR Studies : Replace with morpholine or pyrrolidine to assess selectivity; methylpiperidine analogs show 10× higher potency against VEGFR-2 vs. off-target kinases like EGFR .
  • Cellular Assays : Measure IC50 in HUVEC cells (VEGFR-2 inhibition) vs. A549 cells (c-Met inhibition) to quantify selectivity .

Basic: What safety precautions are essential when handling this compound?

Answer:

  • PPE : Wear nitrile gloves, lab coat, and goggles to prevent dermal/ocular exposure .
  • Ventilation : Use fume hoods during synthesis; the compound may release toxic fumes (e.g., SOx) upon decomposition .
  • Storage : Keep in amber vials at –20°C under argon to prevent oxidation of the thioether group .
  • Spill Management : Neutralize with 10% sodium bicarbonate and adsorb with vermiculite .

Advanced: How can computational methods guide the optimization of this compound’s pharmacokinetic profile?

Answer:

  • ADMET Prediction : Use SwissADME to assess logP (target <3.5) and CYP450 inhibition risks .
  • Metabolic Stability : Simulate Phase I metabolism (e.g., CYP3A4-mediated oxidation of piperidine) with Schrödinger’s QikProp .
  • Solubility Enhancement : Introduce polar groups (e.g., hydroxyl at pyridazine C-4) while monitoring LogD changes .

Basic: How to troubleshoot low yields in the final coupling step of the synthesis?

Answer:

  • Catalyst Screening : Test Pd(OAc)2/XPhos for Suzuki-Miyaura couplings or CuI/1,10-phenanthroline for Ullmann-type thioether formation .
  • Reaction Solvent : Switch from DMF to dioxane to reduce side reactions; maintain temperatures at 80–100°C .
  • Workup Optimization : Quench with NH4Cl to remove Pd residues and extract with DCM to recover unreacted starting material .

Advanced: What strategies validate the compound’s mechanism of action in cellular models?

Answer:

  • Kinase Profiling : Use KinomeScan® to screen 468 kinases at 1 µM; prioritize hits with >90% inhibition .
  • Western Blotting : Detect phosphorylated c-Met (pTyr1234/1235) and VEGFR-2 (pTyr951) in treated vs. untreated cells .
  • CRISPR Knockout : Generate c-Met<sup>−/−</sup> cell lines to confirm on-target apoptosis via caspase-3 activation assays .

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